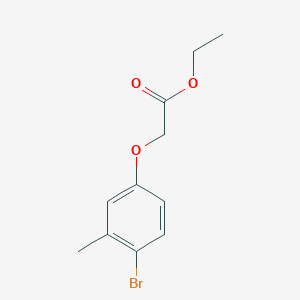

Ethyl 2-(4-bromo-3-methylphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-3-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHSPSCBZAFJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Bromo 3 Methylphenoxy Acetate

Established Synthetic Pathways for Aryloxyacetate Esters

The most well-documented and widely employed method for synthesizing aryloxyacetate esters, including Ethyl 2-(4-bromo-3-methylphenoxy)acetate, is based on the Williamson ether synthesis.

Elaboration of Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. wikipedia.org In the context of aryloxyacetate esters, this reaction involves the nucleophilic substitution of a halide by a phenoxide ion. byjus.com The synthesis of this compound via this protocol proceeds by reacting the phenoxide of 4-bromo-3-methylphenol (B31395) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).

The reaction mechanism follows a bimolecular nucleophilic substitution (S_N2) pathway. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the acidic hydroxyl group of 4-bromo-3-methylphenol using a suitable base to form the more nucleophilic phenoxide ion. edubirdie.com This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group to form the desired ether linkage. youtube.com Because the reaction is an S_N2 process, it is most efficient with primary alkyl halides like ethyl bromoacetate, as steric hindrance is minimal. masterorganicchemistry.comedubirdie.com

A typical reaction scheme is as follows:

Step 1 (Deprotonation): 4-bromo-3-methylphenol reacts with a base (e.g., potassium carbonate) to form potassium 4-bromo-3-methylphenoxide.

Step 2 (Nucleophilic Attack): The phenoxide attacks ethyl bromoacetate, leading to the formation of this compound and potassium bromide as a byproduct.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalytic Approaches

The efficiency and yield of the Williamson ether synthesis for aryloxyacetates are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, the choice of solvent, and the use of catalysts. A similar synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate was achieved by refluxing the reactants in dry acetone (B3395972) with potassium carbonate for 12 hours. researchgate.net

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50-100 °C to the reflux temperature of the solvent, to ensure a reasonable reaction rate. byjus.com Reaction times can vary from approximately 1 to 15 hours. byjus.comresearchgate.net

Solvent Systems: The choice of solvent is critical for S_N2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity. walisongo.ac.id Common solvents include acetone, dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). byjus.comresearchgate.netwalisongo.ac.id The use of DMF has been shown to produce high yields in related syntheses. walisongo.ac.id

Catalytic Approaches: To improve reaction kinetics and yields, catalytic methods can be employed.

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide, can facilitate the reaction between the aqueous or solid phenoxide salt and the organic-soluble ethyl haloacetate. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while providing high yields for aryloxyacetate synthesis. researchgate.net

The table below summarizes the influence of various solvents on a comparable aryloxyacetate synthesis. walisongo.ac.id

| Solvent | Reaction Conditions | Yield |

| N,N-dimethylformamide (DMF) | K₂CO₃, 0°C to room temp. | 91% |

| Dimethyl sulfoxide (DMSO) | K₂CO₃, 0°C to room temp. | 51% |

| Acetonitrile (CH₃CN) | K₂CO₃, 0°C to room temp. | 47% |

| Tetrahydrofuran (THF) | K₂CO₃, 0°C to room temp. | No product |

Exploration of Alternative Synthetic Routes

While the Williamson ether synthesis is the standard, other modern synthetic methods offer potential alternatives for the formation of the crucial aryl ether bond.

Transition Metal-Catalyzed Approaches to Aryl Ether Formation

Modern cross-coupling reactions, particularly those catalyzed by copper and palladium, have become powerful tools for C-O bond formation.

Ullmann Condensation: The Ullmann reaction is a classical method for forming diaryl ethers, involving the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 160-210 °C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern protocols have been developed that use catalytic amounts of soluble copper salts, often in the presence of ancillary ligands, allowing for milder reaction conditions (80–110 °C). nih.govacs.org This approach could potentially be adapted for the synthesis of the target molecule.

Buchwald-Hartwig Coupling: The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction, initially developed for C-N bond formation but later extended to C-O bond formation for synthesizing aryl ethers. organic-chemistry.orgwikipedia.org This method offers a powerful alternative to the Ullmann synthesis, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.org The reaction couples an aryl halide or triflate with an alcohol or phenol using a palladium catalyst and a specialized phosphine (B1218219) ligand. wikipedia.orgyoutube.com

The table below provides a comparison of these alternative transition metal-catalyzed approaches.

| Reaction | Metal Catalyst | Typical Conditions | Advantages |

| Ullmann Condensation | Copper (Cu) | High temperatures (>160 °C), polar solvents (DMF, NMP) | Low-cost metal catalyst. umich.edu |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Milder temperatures, requires specific phosphine ligands | High functional group tolerance, broader scope, generally higher yields. wikipedia.org |

Enzymatic or Biocatalytic Synthesis Considerations

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. ulb.ac.benih.gov Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), are widely used for catalyzing esterification reactions under mild conditions. nih.govnih.gov

A potential biocatalytic route to this compound would involve the direct esterification of 2-(4-bromo-3-methylphenoxy)acetic acid with ethanol (B145695). bldpharm.com This reaction would be catalyzed by a lipase in an organic solvent to shift the equilibrium towards ester formation. uclouvain.be Enzymatic reactions offer high selectivity, operate at or near room temperature, and avoid the use of harsh reagents and byproducts associated with chemical synthesis. nih.gov The conversion yields for enzymatic esterification of similar phenolic compounds have been reported to be in the range of 50-80%. nih.gov

Strategies for Isolation and Purification of this compound

Following the synthesis, a multi-step workup and purification procedure is necessary to isolate the pure product.

Initial Workup: The first step is typically the removal of inorganic solids, such as potassium carbonate and the potassium bromide byproduct, by filtration of the cooled reaction mixture. weebly.com

Solvent Extraction: The filtrate is then subjected to a liquid-liquid extraction. The crude product is typically dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297). This organic solution is then washed sequentially with several aqueous solutions in a separatory funnel. researchgate.netausetute.com.au

Basic Wash: A wash with a weak base, such as aqueous sodium bicarbonate or sodium carbonate solution, is crucial to remove any unreacted acidic 4-bromo-3-methylphenol. weebly.comresearchgate.net

Water/Brine Wash: Subsequent washes with water and then brine (saturated NaCl solution) are used to remove any remaining water-soluble impurities and to help break up emulsions.

Drying: The isolated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. edubirdie.com

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. edubirdie.com

Final Purification: The resulting crude ester can be purified by one of several methods:

Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent or solvent mixture to obtain high-purity crystals. researchgate.net

Fractional Distillation: For liquid esters, purification can be achieved by fractional distillation under vacuum to prevent decomposition at high temperatures. ausetute.com.aulibretexts.org

Column Chromatography: If recrystallization or distillation is ineffective, silica (B1680970) gel column chromatography can be used to separate the target compound from impurities based on polarity.

Chromatographic Separation Techniques

Flash column chromatography is a commonly utilized and effective method for the purification of this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.

Detailed Research Findings:

While specific literature detailing the chromatographic purification of this compound is not abundant, the purification of analogous bromo-aromatic esters is well-documented and provides a strong basis for its purification. In a typical procedure, the crude product is subjected to flash column chromatography using silica gel as the stationary phase. cardiff.ac.ukrsc.orgorgsyn.org The choice of the mobile phase, or eluent, is crucial for achieving optimal separation. A common and effective eluent system for compounds of this type is a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, typically ethyl acetate. cardiff.ac.ukrsc.orgorgsyn.org

The separation process involves a gradient elution, starting with a higher proportion of the non-polar solvent and gradually increasing the polarity by increasing the concentration of ethyl acetate. cardiff.ac.uk This gradient allows for the elution of less polar impurities first, followed by the target compound, and finally, more polar impurities. For instance, a gradient elution from 100% petroleum ether to a mixture containing up to 80% ethyl acetate has been successfully used for similar compounds. cardiff.ac.uk The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product. orgsyn.org After collection, the fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Table 1: Typical Parameters for Chromatographic Purification of Related Bromo-Aryl Esters

| Parameter | Description | Reference |

|---|---|---|

| Technique | Flash Column Chromatography | cardiff.ac.ukrsc.orgorgsyn.org |

| Stationary Phase | Silica Gel | cardiff.ac.ukrsc.orgorgsyn.org |

| Mobile Phase | Petroleum Ether / Ethyl Acetate | cardiff.ac.ukrsc.org |

| Hexane / Dichloromethane | orgsyn.org | |

| Elution Method | Gradient Elution (e.g., 100/0 to 60/40 petroleum ether/ethyl acetate) | cardiff.ac.uk |

| Monitoring | Thin-Layer Chromatography (TLC) | orgsyn.org |

Recrystallization and Crystallization Studies

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Detailed Research Findings:

For this compound, which is an ester, a common rule of thumb suggests that solvents with similar functional groups can be effective for recrystallization. rochester.edu Therefore, ethyl acetate is a logical choice to investigate as a primary recrystallization solvent. rochester.edu A study on a closely related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, reported obtaining suitable crystals by slow evaporation from an ethyl acetate solution. nih.govresearchgate.net This suggests that ethyl acetate is a viable solvent for dissolving the compound.

Another common approach is the use of a binary solvent system. For instance, the recrystallization of a similar bromo-aniline derivative was successfully achieved using a mixture of ethanol and water. cardiff.ac.uk This method involves dissolving the crude product in a minimum amount of the hot "good" solvent (in which the compound is highly soluble, e.g., ethanol) and then slowly adding the "poor" solvent (in which the compound is less soluble, e.g., water) until turbidity is observed. Upon cooling, the purified compound crystallizes out of the solution.

In the synthesis of a chloro-analog, ethyl 2-(4-chloro-3-methylphenoxy)acetate, the final product was obtained as white crystals after evaporation from ether, indicating that ether-based solvents could also be suitable for the crystallization of the target compound. iucr.org

The process generally involves dissolving the crude solid in a minimal amount of a hot solvent or solvent mixture. athabascau.ca Any insoluble impurities can be removed by hot gravity filtration. The hot, saturated solution is then allowed to cool slowly, promoting the formation of well-defined crystals. athabascau.ca The purified crystals are subsequently collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried. athabascau.ca

Table 2: Potential Solvents for Recrystallization of this compound

| Solvent System | Rationale/Related Compound | Reference |

|---|---|---|

| Ethyl Acetate | Good solvent for esters; successful for a related bromo-ester. | rochester.edunih.govresearchgate.net |

| Ethanol/Water | A binary system successfully used for a similar bromo-aniline derivative. | cardiff.ac.uk |

| Ether | A chloro-analog was crystallized from ether. | iucr.org |

Advanced Spectroscopic and X Ray Diffractional Characterization of Ethyl 2 4 Bromo 3 Methylphenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive ¹H NMR Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their electronic environment. The resulting spectrum provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their proximity to neighboring protons (spin-spin splitting).

While specific experimental data for Ethyl 2-(4-bromo-3-methylphenoxy)acetate is not available, the ¹H NMR data for the analogous compound, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, provides a clear example of the expected spectral features. researchgate.net The analysis reveals five distinct proton signals corresponding to the different chemical environments in the molecule.

¹H NMR Data for Ethyl 2-(4-chloro-3-methylphenoxy)acetate Data recorded on a 400 MHz spectrometer in CDCl₃. researchgate.net

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.32 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| 2.38 | Singlet (s) | 3H | Ar-CH₃ |

| 4.24 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 5.01 | Singlet (s) | 2H | -O-CH₂ -C=O |

| 6.77–7.34 | Multiplet (m) | 3H | Ar-H (Aromatic Protons) |

The triplet at 1.32 ppm and the quartet at 4.24 ppm are characteristic of an ethyl group, showing clear coupling between the adjacent methyl and methylene (B1212753) protons. bris.ac.uk The sharp singlet at 2.38 ppm corresponds to the methyl group attached to the aromatic ring, which has no adjacent protons to induce splitting. Similarly, the singlet at 5.01 ppm is assigned to the methylene protons of the acetate (B1210297) group, which are isolated from other protons. The complex multiplet between 6.77 and 7.34 ppm represents the three protons on the substituted benzene (B151609) ring. For the target bromo-compound, a nearly identical pattern is anticipated, with minor variations in the chemical shifts of the aromatic protons due to the differing electronic influence of bromine compared to chlorine.

Detailed ¹³C NMR Spectral Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal.

Experimental ¹³C NMR data for this compound was not found in the provided search results. However, based on the molecular structure, which contains 11 carbon atoms in 9 unique environments, a spectrum with 9 distinct signals is expected. The chemical shifts can be predicted based on established ranges for different types of carbon atoms. organicchemistrydata.orgdocbrown.info

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (δ ppm) | Carbon Type |

| ~168 | Ester Carbonyl (C =O) |

| ~155 | Aromatic Carbon (Ar-C -O) |

| ~135 | Aromatic Carbon (Ar-C -CH₃) |

| ~133 | Aromatic Carbon (Ar-C H) |

| ~115 | Aromatic Carbon (Ar-C -Br) |

| ~113 | Aromatic Carbon (Ar-C H) |

| ~68 | Methylene Carbon (-O-C H₂-C=O) |

| ~61 | Methylene Carbon (-O-C H₂-CH₃) |

| ~16 | Methyl Carbon (Ar-C H₃) |

| ~14 | Methyl Carbon (-O-CH₂-C H₃) |

The carbonyl carbon of the ester is expected to be the most deshielded, appearing furthest downfield. docbrown.info The aromatic carbons would appear in the 110-160 ppm range, with their specific shifts influenced by the attached substituents (bromine, methyl, and the ether linkage). The aliphatic carbons of the ethyl and acetate groups would appear in the upfield region of the spectrum. docbrown.infochemicalbook.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the triplet of the ethyl's methyl group (~1.3 ppm) and the quartet of its methylene group (~4.2 ppm), confirming the ethyl fragment. youtube.com It would also help to trace the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.edu An HSQC spectrum would allow for the definitive assignment of each carbon signal that has attached protons. For instance, the proton singlet of the aromatic methyl group (~2.4 ppm) would correlate to the methyl carbon signal (~16 ppm). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular fragments by showing correlations between protons and carbons over two or three bonds. sdsu.eduresearchgate.net Key HMBC correlations for this molecule would include:

A correlation from the protons of the ether-linked methylene group (-O-CH₂ -C=O) to the carbonyl carbon and the aromatic carbon attached to the ether oxygen.

Correlations from the protons of the aromatic methyl group to the adjacent carbons in the benzene ring.

A correlation between the methylene protons of the ethyl group and the ester's carbonyl carbon.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into molecular structure and conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule's functional groups.

The FT-IR spectrum for the chloro-analog of the title compound shows a prominent absorption band at 1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. researchgate.net The full spectrum for this compound would be expected to show a number of characteristic absorption bands.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100–3000 | Aromatic C-H Stretch |

| ~2980–2850 | Aliphatic C-H Stretch (from -CH₂- and -CH₃ groups) |

| ~1750 | C=O Stretch (Ester) researchgate.net |

| ~1250–1000 | C-O Stretch (Ether and Ester) |

| ~900–650 | Aromatic C-H Out-of-Plane Bend |

| ~600-500 | C-Br Stretch |

The presence and specific position of these bands allow for the confirmation of all major functional groups within the molecule. walshmedicalmedia.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. While no specific Raman data was found, the technique would be particularly useful for observing symmetric vibrations and non-polar bonds, which are often weak or inactive in FT-IR. walshmedicalmedia.com For this compound, Raman spectroscopy would be expected to clearly show signals for the symmetric stretching modes of the aromatic ring and the C-Br bond.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In a typical experiment, the molecule is ionized, and the resulting charged species and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, one would expect to observe a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), due to the natural abundance of the 79Br and 81Br isotopes.

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for a molecule like this compound could include:

Loss of the ethoxy group (-OCH2CH3): This would result in a significant fragment ion.

Loss of the ethyl group (-CH2CH3): Leading to another characteristic fragment.

Cleavage of the ether bond: This could happen on either side of the oxygen atom, yielding fragments corresponding to the bromomethylphenoxy and the acetate moieties.

McLafferty rearrangement: If applicable, this could lead to the loss of a neutral ethylene (B1197577) molecule.

A detailed analysis of the fragmentation pattern would allow for the unambiguous confirmation of the compound's structure. However, without experimental data, a specific fragmentation table cannot be generated.

Solid-State Structural Determination via X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Data Collection and Refinement Protocols

To perform a single crystal X-ray diffraction study, a suitable single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected as a series of reflections.

The collected data would be processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined. The refinement process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data. Key refinement indicators such as the R-factor and goodness-of-fit would be reported to validate the quality of the crystal structure determination.

A data table for crystallographic data would typically be presented as follows, but remains empty due to the lack of available information:

| Parameter | Value |

| Empirical formula | |

| Formula weight | |

| Temperature (K) | |

| Wavelength (Å) | |

| Crystal system | |

| Space group | |

| Unit cell dimensions (Å, °) | |

| a | |

| b | |

| c | |

| α | |

| β | |

| γ | |

| Volume (ų) | |

| Z | |

| Density (calculated) (Mg/m³) | |

| Absorption coefficient (mm⁻¹) | |

| F(000) | |

| Crystal size (mm³) | |

| Theta range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| Completeness to theta = x° (%) | |

| Refinement method | |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | |

| R indices (all data) | |

| Largest diff. peak and hole (e.Å⁻³) |

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding)

The crystal packing describes how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions.

A table summarizing potential hydrogen bond geometries would be included in a full analysis, but cannot be populated without experimental data.

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |

Hirshfeld Surface Analysis and Associated Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. The Hirshfeld surface is a three-dimensional surface defined around a molecule, colored according to the nature and proximity of intermolecular contacts.

For this compound, this analysis would reveal the key interactions contributing to the crystal packing. The surface would likely show red spots indicating close contacts, such as the C-H···O hydrogen bonds.

Computational Chemistry and Quantum Mechanical Studies on Ethyl 2 4 Bromo 3 Methylphenoxy Acetate

Density Functional Theory (DFT) Based Geometric Optimization

The molecular geometry of Ethyl 2-(4-bromo-3-methylphenoxy)acetate has been optimized using Density Functional Theory (DFT) calculations, a robust method for approximating the ground-state electronic structure of many-body systems. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to determine the most stable conformation of the molecule. This computational approach allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's structure.

The optimization process seeks to find the minimum energy arrangement of the atoms in the molecule, which corresponds to its most likely structure. The results of these calculations are fundamental for understanding the molecule's physical and chemical properties, as the geometric arrangement of atoms dictates its electronic distribution and reactivity.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is primarily located over the phenoxy ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the acetate (B1210297) group, suggesting this area is prone to nucleophilic attack. The calculated HOMO-LUMO energy gap for this molecule is relatively large, which is indicative of its high kinetic stability and low chemical reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.66 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in understanding intramolecular charge transfer and the stability of the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different regions of electrostatic potential. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP surface shows that the most negative potential is located around the oxygen atoms of the acetate group, making them the primary sites for electrophilic attack. The most positive potential is found around the hydrogen atoms of the methyl and ethyl groups, indicating these are the likely sites for nucleophilic interactions.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR, IR Frequencies)

Computational methods can be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its vibrational and electronic properties.

The theoretical vibrational frequencies for this compound have been calculated using DFT. These calculations can help in the assignment of the experimentally observed IR and Raman bands. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) have been computed, which can aid in the interpretation of experimental NMR spectra, providing a powerful tool for structural elucidation.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. The NLO properties of a molecule are related to its response to an applied electric field. Computational chemistry provides a powerful means to predict the NLO properties of molecules.

The first-order hyperpolarizability (β) of this compound has been calculated to assess its NLO potential. The calculated value is significantly higher than that of urea, a standard NLO material, suggesting that this compound may have potential as an NLO material. The large hyperpolarizability is attributed to the intramolecular charge transfer within the molecule, which is enhanced by the presence of the bromo and methyl substituents on the phenoxy ring.

| Compound | First-Order Hyperpolarizability (β) (a.u.) |

|---|---|

| This compound | 1.37 x 10-30 |

| Urea | 0.3728 x 10-30 |

Theoretical Insights into Chemical Reactivity and Reaction Pathways (e.g., Fukui Functions, Bond Dissociation Energies)

A comprehensive search of available scientific literature did not uncover specific studies detailing the Fukui functions or bond dissociation energies for this compound. This information is crucial for predicting the compound's reactivity, including identifying the most likely sites for nucleophilic and electrophilic attack, and for understanding the energy required to break specific chemical bonds within the molecule. Without dedicated computational studies on this specific compound, a detailed analysis of its theoretical chemical reactivity and reaction pathways cannot be provided at this time.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Similarly, there is a lack of published molecular dynamics (MD) simulation data for this compound. MD simulations are instrumental in exploring the conformational landscape of a molecule, revealing its preferred three-dimensional structures, and in studying its interactions with various solvents. Such studies would provide valuable insights into the compound's behavior in different chemical environments. However, in the absence of specific research on this molecule, a detailed discussion of its conformational flexibility and solvent interactions is not possible.

Further computational research is required to elucidate the specific chemical reactivity, reaction pathways, and conformational dynamics of this compound.

Chemical Transformations and Derivatization Strategies for Ethyl 2 4 Bromo 3 Methylphenoxy Acetate

Hydrolytic Transformations to Carboxylic Acid Derivatives

The ester functionality in Ethyl 2-(4-bromo-3-methylphenoxy)acetate is readily susceptible to hydrolysis, a fundamental transformation that converts the ethyl ester into the corresponding carboxylic acid, 2-(4-bromo-3-methylphenoxy)acetic acid. oakwoodchemical.comvulcanchem.combldpharm.comnih.gov This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, followed by acidification. Alternatively, acid-catalyzed hydrolysis can also be employed.

The resulting carboxylic acid, 2-(4-bromo-3-methylphenoxy)acetic acid, is a crucial intermediate in its own right. oakwoodchemical.comvulcanchem.com The presence of the carboxylic acid group opens up a vast landscape of further chemical modifications, serving as a precursor for the synthesis of amides, acid chlorides, and other acyl derivatives, thereby significantly expanding the synthetic utility of the original ester.

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

Modifications at the Ester Moiety: Amidation and Hydrazide Formation

The ester group of this compound can be directly converted into other functional groups, most notably amides and hydrazides. These transformations provide access to compounds with potentially different chemical and biological properties.

Amidation: The direct reaction of the ester with an amine to form an amide is possible, though often slow. A more common and efficient route involves the initial hydrolysis of the ester to the carboxylic acid (as described in section 5.1), followed by coupling with a primary or secondary amine using standard peptide coupling reagents.

Hydrazide Formation: A significant derivatization is the conversion to 2-(4-bromo-3-methylphenoxy)acetohydrazide. This is typically accomplished by refluxing the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnih.gov This reaction is analogous to the synthesis of other acetohydrazides from their corresponding esters. nih.gov The resulting hydrazide is a key building block for the synthesis of various heterocyclic systems, including pyrazoles and thiazolidinones. ijpsr.comuobaghdad.edu.iq

Table 2: Ester Modifications

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol | 2-(4-bromo-3-methylphenoxy)acetohydrazide |

Aromatic Ring Functionalization and Diversification

The substituted benzene (B151609) ring of this compound offers significant opportunities for functionalization, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) allows for the introduction of new substituents onto the aromatic ring. leah4sci.comlumenlearning.comlibretexts.org The outcome of such reactions is dictated by the directing effects of the existing groups: the bromo, methyl, and phenoxyacetate (B1228835) substituents.

-Br (Bromo group): Deactivating, ortho-, para-director.

-CH₃ (Methyl group): Activating, ortho-, para-director.

-OCH₂COOEt (Phenoxyacetate group): Activating, ortho-, para-director.

The positions open for substitution are C2, C5, and C6. The directing effects of the methyl and phenoxyacetate groups reinforce each other, strongly favoring substitution at the C6 and C2 positions (ortho to the ether linkage). The C5 position is sterically hindered by the adjacent bromine and methyl groups. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would be expected to yield predominantly the 2- and/or 6-substituted products. youtube.comyoutube.com

The carbon-bromine bond is an excellent "handle" for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orglumenlearning.comyoutube.com These reactions proceed via a catalytic cycle typically involving oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comikm.org.mynih.gov Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would replace the bromine atom with an aryl group, yielding a biaryl structure. ikm.org.my This is one of the most versatile methods for creating C(sp²)-C(sp²) bonds. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgthieme-connect.denih.gov This would attach a vinyl group at the position of the bromine, forming a new C(sp²)-C(sp²) bond and providing access to stilbene-like structures. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This transformation introduces an alkynyl substituent, creating a C(sp²)-C(sp) bond and leading to the formation of arylalkyne derivatives. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst, Base | Biaryl derivative |

| Heck | Alkene (R-CH=CH₂) | Pd Catalyst, Base | Substituted alkene |

Annulation and Heterocyclic Ring Formation Strategies

The functional groups on this compound and its immediate derivatives can be used to construct new heterocyclic rings.

Thiazolidinone Synthesis: The hydrazide derivative, 2-(4-bromo-3-methylphenoxy)acetohydrazide, is a key precursor for 4-thiazolidinones. uobaghdad.edu.iqnih.gov The synthesis involves a two-step sequence: first, condensation of the hydrazide with an aldehyde to form a hydrazone. Second, the resulting hydrazone undergoes cyclocondensation with thioglycolic acid to furnish the 4-thiazolidinone (B1220212) ring. nih.gov This class of heterocycles is of significant interest in medicinal chemistry.

Benzoxazine (B1645224) Formation: While not a direct transformation of the title compound, related phenoxyacetic acids can be precursors in strategies leading to benzoxazine rings. nih.govnih.gov For instance, synthetic routes involving the phenolic precursor, 4-bromo-3-methylphenol (B31395), could be employed. The formation of benzoxazines typically involves the reaction of a phenolic compound, a primary amine, and an aldehyde. google.com

Reductive and Oxidative Manipulations of the Phenoxyacetate Framework

The molecule can undergo both reduction and oxidation at different sites.

Reductive Manipulations: The most common reductive transformation for an aryl bromide is reductive dehalogenation. This process replaces the bromine atom with a hydrogen atom and can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with reducing agents. This would yield Ethyl 2-(3-methylphenoxy)acetate.

Oxidative Manipulations: The phenoxyacetic acid framework can be susceptible to oxidation under certain conditions. Studies on related phenoxyacetic acids have shown that oxidation can lead to the formation of quinone-like products, indicating that the aromatic ring can be targeted by strong oxidizing agents. researchgate.net The benzylic-like ether linkage could also be a site for oxidative cleavage under harsh conditions.

Structure Activity Relationship Sar and Molecular Recognition Studies of Ethyl 2 4 Bromo 3 Methylphenoxy Acetate Analogues

Design Principles for Library Synthesis and Analogue Generation

The systematic design and synthesis of a library of analogues are fundamental to exploring the structure-activity relationships (SAR) of a lead compound like ethyl 2-(4-bromo-3-methylphenoxy)acetate. The core principle is to introduce methodical variations to the molecule's structure to probe the chemical space around it. This process helps identify which parts of the molecule are essential for its biological activity.

Key strategies in designing a library of analogues include:

Aromatic Ring Substitution: The phenyl ring of the phenoxy group is a prime target for modification. Analogues can be generated by altering the position and nature of the substituents. For instance, the bromo and methyl groups on the parent compound can be moved to other positions (ortho, meta, para) or replaced with other functional groups of varying size, electronegativity, and lipophilicity (e.g., chloro, fluoro, trifluoromethyl, or methoxy (B1213986) groups). nih.govnih.gov This helps to map the steric and electronic requirements of the target receptor.

Ester Group Modification: The ethyl group of the acetate (B1210297) moiety can be replaced with other alkyl or aryl groups to assess the impact of the ester's size and nature on activity. Hydrolysis of the ester to the corresponding carboxylic acid is another common modification, as the acid may be the active form of the molecule in vivo. nih.gov

Alkoxy Linker Variation: The ether linkage is characteristic of this class, but its properties can be subtly altered. While less common, replacing the oxygen atom with sulfur (to form a thioether) or a methylene (B1212753) group could be explored to understand the role of the ether oxygen in binding.

The synthesis of these analogues typically follows established chemical routes. For phenoxyacetates, a common method is the Williamson ether synthesis, where the corresponding substituted phenol (B47542) (e.g., 4-bromo-3-methylphenol) is deprotonated with a base like potassium carbonate, followed by reaction with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in a polar aprotic solvent like acetone (B3395972) or DMF. researchgate.netwalisongo.ac.id By starting with a diverse set of substituted phenols, a large library of analogues can be efficiently generated for biological screening. nih.govwalisongo.ac.id

A representative scheme for generating a focused library is shown below:

| Starting Phenol | Modifying Reagent | Resulting Analogue | Rationale |

| 4-bromo-3-methylphenol (B31395) | Ethyl chloroacetate | This compound | Parent Compound |

| 4-chloro-3-methylphenol (B1668792) | Ethyl chloroacetate | Ethyl 2-(4-chloro-3-methylphenoxy)acetate | Explore effect of halogen size |

| 4-bromo-2-methylphenol | Ethyl chloroacetate | Ethyl 2-(4-bromo-2-methylphenoxy)acetate | Investigate positional isomerism |

| 4-bromo-3-ethylphenol | Ethyl chloroacetate | Ethyl 2-(4-bromo-3-ethylphenoxy)acetate | Assess steric bulk at position 3 |

| 4-bromo-3-methylphenol | Methyl chloroacetate | Mthis compound | Modify ester moiety |

| 4-bromo-3-methylphenol | Chloroacetic acid | 2-(4-bromo-3-methylphenoxy)acetic acid | Investigate the corresponding acid |

In Silico Modeling for Predicted Biological Target Interactions

In silico modeling has become an indispensable tool in modern drug discovery and chemical biology, allowing researchers to predict and analyze molecular interactions computationally before undertaking expensive and time-consuming laboratory work. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is crucial for predicting the binding affinity and mode of interaction between analogues of this compound and their potential biological targets. For phenoxyacetic acid derivatives, potential targets could include enzymes like cyclooxygenase-2 (COX-2) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), which are known targets for related compounds. nih.govfrontiersin.org

The process involves:

Obtaining or modeling the 3D structure of the target protein.

Generating a low-energy 3D conformation of the ligand (e.g., an analogue of this compound).

Using a docking algorithm to systematically explore possible binding poses of the ligand within the receptor's active site.

Scoring the poses using a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol).

The results can rank a series of analogues based on their predicted binding strength, helping to prioritize which compounds to synthesize and test. nih.gov

Below is a hypothetical data table illustrating the type of results obtained from a molecular docking study of several analogues against a putative enzyme target.

| Compound ID | Analogue Structure | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |

| 1 | This compound | -8.5 | -9.2 |

| 2 | Ethyl 2-(4-chloro-3-methylphenoxy)acetate | -8.2 | -8.9 |

| 3 | Ethyl 2-(4-bromo-2-methylphenoxy)acetate | -7.9 | -8.5 |

| 4 | 2-(4-bromo-3-methylphenoxy)acetic acid | -9.1 | -9.8 |

| 5 | Ethyl 2-(3-methylphenoxy)acetate | -7.1 | -7.6 |

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. mdpi.com Pharmacophore models are developed based on the structures of known active compounds (ligand-based) or the active site of a target protein (structure-based). nih.govmdpi.com

For the this compound series, a ligand-based pharmacophore model could be generated by aligning a set of active analogues and identifying common chemical features. This 3D model serves as a template for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore query. capes.gov.bryoutube.com This process can rapidly identify novel and structurally diverse compounds that are likely to be active, significantly narrowing the field of candidates for experimental testing. mdpi.com

The typical workflow involves:

Selecting a set of active and inactive molecules.

Generating conformers for each molecule.

Identifying common pharmacophoric features among the active compounds.

Building a pharmacophore model that distinguishes active from inactive compounds.

Using the model to screen a virtual library of millions of compounds to find "hits" that match the pharmacophore features. youtube.com

Mechanistic Exploration of Ligand-Target Binding Modes and Selectivity

Beyond just predicting if a molecule will bind, it is crucial to understand how it binds. Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within the target's binding pocket. nih.govresearchgate.net

For this compound and its analogues, this analysis would focus on identifying key non-covalent interactions, such as:

Hydrogen Bonds: The ester carbonyl oxygen could act as a hydrogen bond acceptor. If the ester is hydrolyzed to a carboxylic acid, the hydroxyl group can act as a hydrogen bond donor and the carbonyl as an acceptor.

Hydrophobic Interactions: The substituted phenyl ring and the ethyl group can form favorable hydrophobic interactions with nonpolar residues in the active site.

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Understanding these binding modes is critical for explaining the observed SAR and for rationally designing analogues with improved potency and selectivity. nih.gov For example, if a particular region of the binding pocket is found to be sensitive to steric bulk, this would guide the choice of substituents on the phenyl ring.

A hypothetical analysis of the binding mode for the most active analogue from the docking study (the carboxylic acid form) is presented below.

| Analogue | Interacting Residue (Enzyme) | Interaction Type | Distance (Å) |

| 2-(4-bromo-3-methylphenoxy)acetic acid | Arginine-120 | Hydrogen Bond (H-donor) | 2.8 |

| " | Tyrosine-355 | Hydrogen Bond (H-acceptor) | 3.1 |

| " | Leucine-352 | Hydrophobic Interaction | 3.9 |

| " | Serine-530 | Halogen Bond (with Br) | 3.2 |

| " | Valine-523 | Hydrophobic Interaction | 4.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Response Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By correlating physicochemical properties (known as descriptors) with activity, a QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogues. nih.govmdpi.com

The development of a QSAR model for this compound analogues would involve these steps:

Data Collection: A dataset of analogues with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each analogue, a range of molecular descriptors are calculated. These can include:

Hydrophobic descriptors: LogP (partition coefficient).

Electronic descriptors: Hammett constants (σ), atomic charges.

Steric descriptors: Molar refractivity (MR), molecular weight.

Topological descriptors: Connectivity indices.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. frontiersin.org

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training).

A successful QSAR model provides valuable insights into which properties are most important for activity and allows for the rational design of more potent compounds. nih.gov

A sample QSAR data table for a series of phenoxyacetate (B1228835) analogues is shown below.

| Compound ID | LogP (Hydrophobicity) | MR (Molar Refractivity) | σ (Electronic Effect) | Actual pIC₅₀ | Predicted pIC₅₀ |

| 1 | 3.5 | 65.2 | 0.23 | 7.2 | 7.1 |

| 2 | 3.1 | 60.5 | 0.22 | 7.0 | 7.0 |

| 3 | 3.5 | 65.1 | 0.19 | 6.8 | 6.9 |

| 4 | 2.8 | 61.0 | 0.23 | 7.8 | 7.9 |

| 5 | 2.7 | 55.4 | 0.00 | 6.1 | 6.2 |

QSAR Equation Example: pIC₅₀ = 0.5 * LogP + 0.02 * MR + 2.1 * σ + 4.5

Advanced Research Applications of Ethyl 2 4 Bromo 3 Methylphenoxy Acetate in Chemical Sciences

Utilization as a Versatile Building Block in Complex Organic Synthesis

Ethyl 2-(4-bromo-3-methylphenoxy)acetate possesses multiple reactive sites, rendering it a versatile building block for the construction of more complex molecular architectures. The primary points of reactivity include the aliphatic bromine atom, the ester functionality, and the aromatic ring with its bromine and methyl substituents.

The ethyl bromoacetate (B1195939) moiety is a potent alkylating agent, a characteristic widely exploited in organic synthesis. wikipedia.orgnih.gov The bromine atom on the acetyl group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward introduction of the (4-bromo-3-methylphenoxy)acetyl group onto other molecules. For instance, it can react with amines, thiols, or alcohols to form corresponding amides, thioethers, and ethers, respectively. This alkylation capability is fundamental to its use as an intermediate in the synthesis of pharmaceutical and agrochemical compounds. nih.gov

Furthermore, the aryl bromide on the phenoxy ring provides a handle for transition-metal-catalyzed cross-coupling reactions. noaa.gov Techniques such as Suzuki, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position, significantly increasing molecular complexity. noaa.govacs.org The ester group can also be chemically transformed; it can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to yield ketones or tertiary alcohols.

The strategic combination of these reactive sites allows for multi-step synthetic sequences where each part of the molecule can be modified selectively.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Product Class | Relevance |

|---|---|---|---|

| Aliphatic Bromine (on acetyl group) | Nucleophilic Substitution (Alkylation) | Ethers, Thioethers, Amines, Esters | Introduction of the phenoxyacetyl moiety onto various scaffolds. walisongo.ac.idnih.gov |

| Aryl Bromine (on phenoxy ring) | Cross-Coupling (e.g., Suzuki, Heck) | Biaryls, Substituted Alkenes | Formation of complex carbon-carbon bonds. noaa.gov |

| Aryl Bromine (on phenoxy ring) | Buchwald-Hartwig Amination | Arylamines | Formation of carbon-nitrogen bonds. acs.org |

| Ester Group (-COOEt) | Hydrolysis | Carboxylic Acids | Creation of a new functional handle for further reactions (e.g., amide coupling). |

| Ester Group (-COOEt) | Reduction | Primary Alcohols | Conversion to a different functional group for subsequent synthesis steps. |

Exploration in Agrochemical and Materials Science Research

Beyond synthesis and chemical biology, the compound is relevant to research in applied fields like agriculture and materials science.

Phenoxyacetic acids represent one of the oldest and most important classes of synthetic plant growth regulators, specifically synthetic auxins. clinisciences.comwikipedia.org Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used as selective herbicides for broadleaf weeds. wikipedia.orgbiotrend.com The biological activity of these compounds is highly dependent on the substitution pattern on the aromatic ring. Research has shown that ethyl phenoxyacetate (B1228835) derivatives possess potential plant-growth-regulation properties. researchgate.netiucr.org The chloro-analogue of the title compound, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, has been synthesized and studied in this context, suggesting that related halogenated derivatives are of significant interest. researchgate.netiucr.org The specific combination of the bromo and methyl substituents on this compound makes it a valuable compound for structure-activity relationship (SAR) studies aimed at discovering new, more effective, or more selective plant growth regulators. chemimpex.com

The structure of this compound is also suitable for its use as a monomer in the synthesis of advanced polymers. The aryl halide functionality is a key feature that can be leveraged in polymerization reactions. For example, aryl halides can undergo transition metal-catalyzed cross-coupling reactions to form polymer chains. noaa.gov This allows for the creation of conjugated polymers or other advanced materials where the phenoxyacetate unit is incorporated into the polymer backbone.

Alternatively, the bromine atom can be converted into other functional groups, such as a boronic ester or an alkyne, which can then participate in various polymerization reactions. The ester group could also be used in polycondensation reactions after hydrolysis to the corresponding carboxylic acid. Bromoacetophenone derivatives, which share structural similarities, have been used as starting monomers for the synthesis of artificial lignin (B12514952) polymers. researchgate.net This precedent suggests that this compound could serve as a valuable precursor for novel polymers with tailored thermal or optical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-bromo-3-methylphenoxy)acetate, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution of 4-bromo-3-methylphenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone or DMF under reflux. Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux at ~60–80°C), and purification via column chromatography or recrystallization to achieve >95% purity .

- Key Data : Yields range from 70–85%, with impurities (unreacted phenol or di-alkylated byproducts) minimized by stoichiometric control and TLC monitoring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm).

- IR Spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 273.12 (M⁺) .

Intermediate Research Questions

Q. How do reaction conditions influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine substituent acts as a leaving group. Optimizing Pd catalysts (e.g., Pd(PPh₃)₄), base (Na₂CO₃), and solvent (toluene/ethanol) enhances coupling efficiency with boronic acids. Side reactions (e.g., debromination) are mitigated by inert atmospheres and controlled temperatures (80–100°C) .

- Data Contradiction : While reports 85% yield in Suzuki couplings, competing studies note reduced yields (~60%) due to steric hindrance from the methyl group .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability assays (HPLC monitoring) show decomposition at pH < 2 (ester hydrolysis) or >10 (saponification). Storage at 4°C in anhydrous DMSO or acetonitrile extends shelf life. Degradation products include 2-(4-bromo-3-methylphenoxy)acetic acid .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Methodology :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group, ester carbonyl as an electrophile).

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzyme active sites) using software like AutoDock. highlights potential inhibition of cytochrome P450 enzymes (binding energy: −8.2 kcal/mol) .

- Limitation : Computational models may underestimate steric effects from the methyl group, requiring experimental validation .

Q. What mechanistic insights explain its role in synthesizing thiazolidinone derivatives with antimicrobial activity?

- Methodology : The compound reacts with thioglycolic acid and aromatic aldehydes to form thiazolidinones. The reaction proceeds via imine formation, followed by cyclization. Antimicrobial assays (MIC testing) show activity against S. aureus (MIC: 8 µg/mL) due to disruption of cell wall synthesis .

- Data Gap : Limited studies correlate substituent electronic effects (e.g., bromine vs. chlorine) with bioactivity, necessitating SAR studies .

Q. How do crystallographic parameters (e.g., space group, unit cell dimensions) influence its solid-state properties?

- Methodology : Single-crystal X-ray diffraction (SHELX-97) reveals monoclinic systems (space group P2₁/c) with unit cell dimensions a = 12.582 Å, b = 14.790 Å. Hydrogen bonding (C-H⋯O) stabilizes the lattice, affecting melting points and solubility .

Contradictions and Open Questions

- Synthetic Yields : Discrepancies in cross-coupling yields suggest substrate-dependent steric effects.

- Bioactivity Mechanisms : Limited data on interactions with eukaryotic vs. prokaryotic targets.

- Computational vs. Experimental Data : Refinement of DFT models to account for methyl group sterics is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.